![molecular formula C10H11NS B7515366 2-(4-Methylphenyl)sulfanylpropanenitrile](/img/structure/B7515366.png)
2-(4-Methylphenyl)sulfanylpropanenitrile
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Overview
Description
2-(4-Methylphenyl)sulfanylpropanenitrile, also known as 4'-Methylthio-2-cyanopropiophenone, is an organic compound with the chemical formula C11H11NOS. It is commonly used in scientific research as a reagent in the synthesis of various organic compounds.
Scientific Research Applications
2-(4-Methylphenyl)sulfanylpropanenitrile is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is commonly used as a starting material in the synthesis of thienopyridine derivatives, which have been shown to possess anti-inflammatory and anti-tumor properties. Additionally, 2-(4-Methylphenyl)sulfanylpropanenitrile is used in the synthesis of pyridine-2,6-dicarboxamide derivatives, which have been shown to possess anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)sulfanylpropanenitrile is not well understood. However, it is believed to act as a nucleophile in various organic reactions due to the presence of the thiol group. Additionally, it is believed to possess anti-inflammatory and anti-tumor properties due to the presence of the phenyl and nitrile groups.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)sulfanylpropanenitrile have not been extensively studied. However, it has been shown to possess anti-inflammatory and anti-tumor properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and growth factors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Methylphenyl)sulfanylpropanenitrile in lab experiments is its relatively low cost and ease of synthesis. Additionally, it is a versatile reagent that can be used in the synthesis of various organic compounds. However, one limitation of using 2-(4-Methylphenyl)sulfanylpropanenitrile is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2-(4-Methylphenyl)sulfanylpropanenitrile in scientific research. One direction is the synthesis of novel thienopyridine and pyridine-2,6-dicarboxamide derivatives with improved anti-inflammatory and anti-tumor properties. Another direction is the study of the mechanism of action of 2-(4-Methylphenyl)sulfanylpropanenitrile, which may lead to the development of new therapeutic agents. Additionally, the toxicity and safety of 2-(4-Methylphenyl)sulfanylpropanenitrile should be further investigated to ensure its safe use in lab experiments.
Synthesis Methods
The synthesis of 2-(4-Methylphenyl)sulfanylpropanenitrile involves the reaction between 4-methylthiobenzaldehyde and malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds via a Knoevenagel condensation reaction and yields 2-(4-Methylphenyl)sulfanylpropanenitrile as a yellow solid with a melting point of 94-96°C.
properties
IUPAC Name |
2-(4-methylphenyl)sulfanylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEFZEBQJZYJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Tolylthio)propanenitrile |
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